N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by dual benzothiazole rings, a methoxy substituent at the 5-position of one ring, and a morpholinoethyl group attached via a carboxamide linkage. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2.ClH/c1-28-16-3-5-19-18(13-16)24-22(31-19)26(7-6-25-8-10-29-11-9-25)21(27)15-2-4-17-20(12-15)30-14-23-17;/h2-5,12-14H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQUVFSYLVBZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure
The compound features a complex structure that includes:
- Benzo[d]thiazole moieties : Known for various biological activities.
- Morpholinoethyl group : Often enhances solubility and bioavailability.
Biological Activity Overview
Research has demonstrated that derivatives of benzo[d]thiazole exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its potential therapeutic effects.
Antimicrobial Activity
In studies assessing the antimicrobial efficacy of related compounds, it was found that many benzo[d]thiazole derivatives did not show significant antiviral or antibacterial activity against a range of pathogens, including HIV and various bacterial strains (e.g., Staphylococcus aureus, Salmonella spp.) . However, some derivatives have shown cytotoxic effects against human lymphocytes, indicating a need for further investigation into their mechanisms of action.
Anticancer Activity
The compound's anticancer potential was highlighted in several studies focusing on its cytotoxicity against cancer cell lines. For instance, benzo[d]thiazole derivatives were evaluated for their antiproliferative activity against leukemia and solid tumor-derived cell lines. Notably, one study reported that certain derivatives inhibited the growth of leukemia cell lines effectively .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of benzo[d]thiazole compounds on human CD4(+) lymphocytes. The results indicated that certain compounds exhibited significant cytotoxicity with CC(50) values ranging from 4 to 9 µM .
- Antiproliferative Effects : In vitro tests showed that specific benzo[d]thiazole derivatives inhibited cell proliferation in various cancer cell lines. For example, one derivative demonstrated an IC(50) value of 0.004 µM against T-cell proliferation .
Data Tables
| Activity Type | Compound | IC50/CC50 Value | Tested Cell Lines/Organisms |
|---|---|---|---|
| Cytotoxicity | N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide | CC(50) = 4-9 µM | Human CD4(+) lymphocytes |
| Antiproliferative | Various benzo[d]thiazole derivatives | IC(50) = 0.004 µM | T-cell lines |
| Antimicrobial | Related benzo[d]thiazole compounds | None effective | Staphylococcus aureus, Salmonella spp. |
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-(chloromethyl) benzoyl chloride with 2-aminobenzothiazoles, followed by the introduction of a morpholinoethyl group. The structural characterization is typically confirmed using techniques such as NMR, NMR, and high-resolution mass spectrometry (HRMS) .
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The specific mechanism often involves the inhibition of key enzymes linked to cancer progression .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazole derivatives. The compound has been tested for its ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro assays revealed that certain derivatives significantly reduced enzyme activity, indicating potential for therapeutic use in neurodegenerative conditions .
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study conducted on various benzothiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option . -
Cancer Cell Line Studies
In experiments involving breast cancer cell lines, N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride showed significant cytotoxicity. The compound's mechanism was linked to the activation of apoptotic pathways, with flow cytometry confirming increased rates of apoptosis in treated cells . -
Neuroprotection Research
A recent investigation into the neuroprotective properties of benzothiazole derivatives found that they could effectively inhibit MAO-B activity. This inhibition correlated with improved cognitive function in animal models of Alzheimer's disease, marking an important step towards developing new treatments for neurodegeneration .
Conc
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
-
Mechanistic Insight : Protonation of the amide oxygen under acidic conditions weakens the C–N bond, while hydroxide ions in basic conditions directly attack the carbonyl carbon .
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Analytical Confirmation : Post-hydrolysis products were characterized via -NMR (δ 12.3 ppm for –COOH) and IR (1690 cm for carboxylic acid).
Oxidation of Methoxy Group
The 5-methoxy substituent is susceptible to oxidation.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO | HSO, 60°C, 4 hrs | 5-Ketobenzo[d]thiazole derivative | 88% |
| CrO/AcOH | Reflux, 3 hrs | 5-Hydroxybenzo[d]thiazole (via demethylation) | 76% |
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Key Finding : Oxidation pathways depend on reagent strength. KMnO generates a ketone, while CrO produces a phenolic derivative.
Nucleophilic Substitution at Morpholinoethyl Group
The morpholine ring participates in substitution reactions due to its electron-rich nitrogen.
| Nucleophile | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12 hrs | N-(Piperidinoethyl)-substituted derivative | |
| Thiophenol | EtOH, KCO, 60°C | Sulfur-linked analog with enhanced lipophilicity |
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Mechanism : SN2 displacement at the ethyl chain’s carbon adjacent to morpholine nitrogen.
-
Challenges : Steric hindrance from the benzothiazole rings reduces reaction rates compared to simpler morpholinoethyl analogs .
Electrophilic Aromatic Substitution
The electron-rich benzothiazole rings undergo nitration and sulfonation.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | C4 of benzo[d]thiazole | 4-Nitro-substituted derivative |
| Sulfonation | SO/HSO, 50°C | C7 of benzo[d]thiazole | Sulfonic acid derivative |
-
Regioselectivity : Directed by the methoxy group’s electron-donating effects and the thiazole ring’s electronic landscape .
Reduction of Amide Bond
The carboxamide group can be reduced to a methylene amine.
| Reagent | Conditions | Product | Purity |
|---|---|---|---|
| LiAlH | THF, reflux, 6 hrs | N,N-Bis(benzothiazolyl)ethylenediamine | 91% |
| BH-THF | 0°C to RT, 3 hrs | Partially reduced secondary amine intermediate | 68% |
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Application : Reduced derivatives show improved blood-brain barrier permeability in preclinical studies.
Metal Coordination Chemistry
The sulfur and nitrogen atoms facilitate complexation with transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl | MeOH, RT, 2 hrs | Octahedral Cu(II) complex with S,N-donor sites | 4.8 |
| Pd(OAc) | DCM, 40°C, 4 hrs | Square-planar Pd(II) complex | 5.2 |
Photochemical Reactivity
UV irradiation induces unique bond cleavages.
| Wavelength | Solvent | Primary Reaction | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | Cleavage of morpholinoethyl C–N bond | 0.12 |
| 365 nm | Ethanol | Benzothiazole ring opening via S–C bond fission | 0.07 |
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Analytical Evidence : LC-MS detected fragments at m/z 245 (benzothiazole radical) and 156 (morpholine derivative).
Key Research Findings
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold for medicinal and materials chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its methoxybenzothiazole and morpholinoethyl moieties. Key comparisons with analogous benzothiazole derivatives include:
- Methoxy vs. Nitro/Amino Groups: The methoxy group in the target compound may confer better metabolic stability compared to the nitro group in ’s VEGFR-2 inhibitors, which often require metabolic activation. Conversely, amino groups () enhance corrosion inhibition via metal surface coordination .
- Morpholinoethyl vs.
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses neutral analogs (e.g., ’s 6d) in aqueous solubility, critical for oral bioavailability.
- Target Affinity: While ’s compounds show sub-micromolar IC50 values against VEGFR-2, the morpholinoethyl group in the target compound may modulate kinase selectivity due to steric or electronic effects .
- Metabolic Stability: Methoxy groups generally resist oxidative metabolism better than nitro or amino groups, suggesting longer half-life compared to ’s corrosion inhibitors .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride be optimized for higher yield and purity?
- Methodological Answer : Optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
- Temperature : Maintaining 60–80°C during carboxamide coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysis : Use of coupling agents like HATU or EDCI for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC for final product isolation .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) and verify substitution patterns .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and morpholine (C-O-C stretch ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~515.2) .
Q. What strategies ensure solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Use DMSO or aqueous buffers (pH 6–7 with 0.1% Tween-80) for in vitro assays .
- Stability : Store lyophilized powder at –20°C; avoid prolonged exposure to light or moisture to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can computational methods improve reaction design for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using DFT .
- Machine Learning : Train models on existing benzo[d]thiazole reaction datasets to predict optimal solvents/catalysts .
- In Silico Screening : Dock derivatives into target protein structures (e.g., kinase domains) to prioritize synthesis .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Dose-Response Analysis : Calculate IC₅₀ values with 95% confidence intervals to compare potency .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
Q. What structural features of this compound correlate with its therapeutic potential in SAR studies?
- Methodological Answer :
- Core Modifications : Replace methoxy with halogen (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Side Chain Variations : Substitute morpholinoethyl with piperazinyl to improve solubility and reduce off-target effects .
- Bioisosteres : Replace benzo[d]thiazole with isoxazole to assess impact on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
